(S)-(-)-Indoline-2-carboxylic acid serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. Researchers have explored its use in developing:
(S)-(-)-Indoline-2-carboxylic acid's chiral nature makes it a valuable intermediate in asymmetric synthesis. Researchers utilize it for the preparation of other optically active molecules with applications in drug discovery and material science. Source: Journal of the American Chemical Society 1998;120(17):4043-4051:
(S)-(-)-Indoline-2-carboxylic acid has potential applications in developing functional materials. Research suggests it can be used as a precursor for:
(S)-(-)-Indoline-2-carboxylic acid is a chiral compound characterized by the molecular formula . It features an indoline ring structure, which is a bicyclic compound consisting of a fused indole and a saturated five-membered ring. The presence of the carboxylic acid functional group (-COOH) at the second position of the indoline structure imparts significant chemical reactivity and biological activity to this compound. Its stereochemistry, denoted by (S)-(-), indicates that it is one of the enantiomers of indoline-2-carboxylic acid, which can exhibit different properties compared to its counterpart, (R)-(+)-indoline-2-carboxylic acid.
(S)-(-)-Indoline-2-carboxylic acid exhibits various biological activities, making it a compound of interest in pharmaceutical research. Studies have indicated that it may possess:
The synthesis of (S)-(-)-indoline-2-carboxylic acid can be achieved through several methods:
(S)-(-)-Indoline-2-carboxylic acid finds applications in several fields:
Interaction studies involving (S)-(-)-indoline-2-carboxylic acid often focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:
Several compounds share structural similarities with (S)-(-)-indoline-2-carboxylic acid, each exhibiting unique properties and activities:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Indole-3-carboxylic acid | Indole derivative | Anticancer properties |
5-Hydroxyindole-3-carboxylic acid | Indole derivative | Neuroprotective effects |
2-Indolecarboxaldehyde | Indole derivative | Antimicrobial activity |
(S)-(-)-Indoline-2-carboxylic acid is unique due to its specific stereochemistry and biological activity profile, distinguishing it from these similar compounds. Its ability to participate in diverse
(S)-(-)-Indoline-2-carboxylic acid (CAS: 79815-20-6) is a chiral non-proteinogenic amino acid first synthesized in the late 20th century as part of efforts to develop angiotensin-converting enzyme (ACE) inhibitors like perindopril. Its discovery emerged from the broader study of indole alkaloids, which have been utilized in traditional medicine for millennia. The compound’s asymmetric synthesis became critical due to its role as a key intermediate in pharmaceuticals, driving advancements in enantioselective methods.
(S)-(-)-Indoline-2-carboxylic acid belongs to the indoline family, characterized by a bicyclic structure combining a benzene ring fused to a pyrrolidine ring. Unlike indole derivatives, which contain a fully unsaturated pyrrole ring, indolines are partially hydrogenated, imparting distinct conformational flexibility. The carboxylic acid group at the C2 position and the (S)-configuration at the stereocenter are essential for its biological activity and synthetic utility.
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₉NO₂ | |
Molecular weight | 163.18 g/mol | |
Specific rotation [α]²⁵D | -114° to -117° (c=1, 2M HCl) | |
pKa (carboxylic acid) | ~2.5 | |
Solubility in water | 6.5 g/L (20°C) |
(S)-(-)-Indoline-2-carboxylic acid is a prized member of the "chiral pool," enabling efficient synthesis of enantiopure compounds without racemic resolution. Its utility stems from:
Irritant;Health Hazard